molecular formula C8H7BrN2O B8011350 5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one

5-Bromo-1-methyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B8011350
M. Wt: 227.06 g/mol
InChI Key: NKNOQTRXIPWQKR-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indazol-3-ol: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry This compound, specifically, features a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxyl group at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-bromo-2-nitroaniline with methylhydrazine can lead to the formation of the desired indazole compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-1-methyl-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to obtain the compound in bulk quantities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to amines, which can then undergo cyclization to form the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1-methyl-1H-indazol-3-ol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Indazole derivatives, in general, have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Researchers investigate the biological effects of 5-Bromo-1-methyl-1H-indazol-3-ol to identify potential therapeutic applications.

Medicine: In medicinal chemistry, 5-Bromo-1-methyl-1H-indazol-3-ol is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of various materials, including catalysts, polymers, and other specialty chemicals. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position and the bromine atom at the 5-position play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and biological activities.

    5-Bromo-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups, leading to variations in reactivity and applications.

    1-Methyl-1H-indazol-3-ol:

Uniqueness: 5-Bromo-1-methyl-1H-indazol-3-ol stands out due to the presence of both the bromine atom and the hydroxyl group, which confer unique reactivity and potential biological activities. These structural features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-1-methyl-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNOQTRXIPWQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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